molecular formula C9H14N2O3 B6209769 ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate CAS No. 2060058-98-0

ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate

Cat. No.: B6209769
CAS No.: 2060058-98-0
M. Wt: 198.2
InChI Key:
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Description

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the oxazole ring imparts unique chemical properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-oxobutanoate with isopropylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The oxazole ring plays a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity.

Comparison with Similar Compounds

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate can be compared with other oxazole derivatives such as:

    Ethyl 2-amino-4-phenyl-1,3-oxazole-5-carboxylate: This compound has a phenyl group instead of an isopropyl group, which may alter its chemical and biological properties.

    Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate:

Properties

CAS No.

2060058-98-0

Molecular Formula

C9H14N2O3

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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